molecular formula C12H18N2OS B2831687 1-Isopropyl-4-(2-thienylcarbonyl)piperazine CAS No. 461409-27-8

1-Isopropyl-4-(2-thienylcarbonyl)piperazine

Cat. No. B2831687
CAS RN: 461409-27-8
M. Wt: 238.35
InChI Key: ZEVVAPJSMUTCRY-UHFFFAOYSA-N
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Description

“1-Isopropyl-4-(2-thienylcarbonyl)piperazine” is a chemical compound with the linear formula C12H18N2OS . It has a molecular weight of 238.35 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H18N2OS . The CAS Number for this compound is 461409-27-8 .

Scientific Research Applications

Antidepressant and Antianxiety Activities

1-Isopropyl-4-(2-thienylcarbonyl)piperazine derivatives have been explored for their antidepressant and antianxiety effects. Kumar et al. (2017) synthesized a series of compounds with modifications to this structure and investigated their effects in behavioral despair tests on mice, indicating potential antidepressant activities. These compounds also demonstrated significant antianxiety activity, highlighting their potential in mental health treatment contexts Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.

Antidiabetic Properties

Piperazine derivatives, including this compound analogs, have been identified as potential antidiabetic agents. Le Bihan et al. (1999) studied a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, leading to the identification of highly potent antidiabetic agents on a rat model of diabetes. These compounds enhanced glucose tolerance and insulin secretion, offering insights into novel treatments for diabetes Design and synthesis of imidazoline derivatives active on glucose homeostasis in a rat model of type II diabetes.

Anticancer Potential

The research conducted by Najajreh et al. (2002) indicates that certain this compound derivatives possess significant cytotoxic activity against cisplatin-resistant ovarian cancer cells. These compounds exhibit rapid uptake by cancer cells and bind to DNA faster than cisplatin, suggesting their potential as more effective alternatives in cancer treatment Novel soluble cationic trans-diaminedichloroplatinum(II) complexes that are active against cisplatin resistant ovarian cancer cell lines.

Antimicrobial Properties

Patel & Park (2015) explored piperazine-based 2-benzothiazolylimino-4-thiazolidinones as antimicrobial agents. These compounds, derived from N-isopropylpiperazine, showed promising results against bacteria and fungi, with some showing minimum inhibitory concentrations as low as 4-8 µg/mL. This research points to the potential of this compound derivatives in developing new antimicrobial drugs Catalytic N-formylation for synthesis of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone antimicrobial agents.

Carbon Dioxide Capture

Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture processes. Their findings showed that piperazine, including derivatives like this compound, is more resistant to thermal degradation compared to other amines, making it a promising solvent for CO2 capture applications Degradation of aqueous piperazine in carbon dioxide capture.

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For specific safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

(4-propan-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVAPJSMUTCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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